3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 293737-73-2
VCID: VC2322117
InChI: InChI=1S/C15H14N2O/c1-9-6-13-14(7-10(9)2)18-15(17-13)11-4-3-5-12(16)8-11/h3-8H,16H2,1-2H3
SMILES: CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol

3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline

CAS No.: 293737-73-2

Cat. No.: VC2322117

Molecular Formula: C15H14N2O

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline - 293737-73-2

Specification

CAS No. 293737-73-2
Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
IUPAC Name 3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
Standard InChI InChI=1S/C15H14N2O/c1-9-6-13-14(7-10(9)2)18-15(17-13)11-4-3-5-12(16)8-11/h3-8H,16H2,1-2H3
Standard InChI Key GDDNDJMBEZZKGO-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N
Canonical SMILES CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N

Introduction

Chemical Properties and Structure

Molecular Identity and Composition

3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline is a heterocyclic organic compound consisting of a dimethyl-substituted benzoxazole core connected to an aniline group. This compound features a benzoxazole ring system with methyl groups at positions 5 and 6, and an aniline group attached at position 2 through a phenyl linker. The molecular formula is C15H14N2O with a molecular weight of 238.28 g/mol . The presence of the amino group on the aniline moiety provides this compound with nucleophilic properties and hydrogen bonding capabilities, which are significant for its chemical reactivity and biological interactions.

Structural Identifiers

For unambiguous identification, 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline is registered with several chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline

Identifier TypeValue
CAS Registry Number293737-73-2
IUPAC Name3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
Standard InChIInChI=1S/C15H14N2O/c1-9-6-13-14(7-10(9)2)18-15(17-13)11-4-3-5-12(16)8-11/h3-8H,16H2,1-2H3
Standard InChIKeyGDDNDJMBEZZKGO-UHFFFAOYSA-N
SMILESCC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N
Canonical SMILESCC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N
PubChem Compound ID721049

Spectroscopic Characteristics

Collision Cross Section Data

Mass spectrometry analysis provides valuable information about the compound's behavior under ionization conditions. The predicted collision cross section (CCS) data for various adducts of 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline are presented in Table 2, which can assist in its identification and characterization through ion mobility spectrometry coupled with mass spectrometry.

Table 2: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺239.11789152.7
[M+Na]⁺261.09983169.0
[M+NH₄]⁺256.14443162.1
[M+K]⁺277.07377163.1
[M-H]⁻237.10333159.5
[M+Na-2H]⁻259.08528161.4
[M]⁺238.11006157.2
[M]⁻238.11116157.2

This detailed CCS data is valuable for researchers employing advanced analytical techniques for compound identification and purity assessment in complex mixtures.

Synthesis Methodologies

Modern Synthetic Innovations

Recent advancements in the synthesis of benzoxazole derivatives like 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline include the use of nanocatalysts and solvent-free conditions. These modern approaches offer several advantages including enhanced yields, reduced environmental impact, and improved reaction efficiency. The development of greener synthetic routes aligns with contemporary emphasis on sustainable chemistry and environmentally friendly manufacturing processes.

Biological Activities and Mechanism of Action

Structure-Activity Relationships

Related Compounds and Comparative Analysis

Structural Analogs

Several structural analogs of 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline exist with varying substituents on the benzoxazole ring or the aniline moiety. One such example is 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline, which has chlorine atoms at positions 5 and 7 instead of methyl groups at positions 5 and 6 . This structural diversity allows for the development of compounds with optimized properties for specific applications.

Table 3: Comparison of 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline with a Related Analog

Property3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline
Molecular FormulaC15H14N2OC13H8Cl2N2O
Molecular Weight238.28 g/mol279.12 g/mol
Key SubstituentsMethyl groups at positions 5 and 6Chlorine atoms at positions 5 and 7
DensityNot specified in sources1.461 g/cm³
Boiling PointNot specified in sources435°C at 760 mmHg
Flash PointNot specified in sources216.9°C

Functional Derivatives

Research on benzoxazole derivatives has led to the development of various functional compounds with enhanced properties. Compounds such as Schiff bases, amides, and triazines incorporating the benzoxazole scaffold have been synthesized and evaluated for biological activities . For example, compounds like (3-Benzoxazol-2-yl-phenyl)-benzylidine-amine and N-(3-benzoxazol-2-yl-phenyl)-4-chlorobutyramide represent modifications that can alter the pharmacological profile of the parent structure .

Research Applications and Future Perspectives

Current Research Trends

Current research involving 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline and related benzoxazole derivatives primarily focuses on their biological activities and potential therapeutic applications. The antimicrobial and anticancer properties of these compounds have attracted significant attention in medicinal chemistry research. Additionally, the compound's structural features make it a valuable building block for the development of more complex molecules with enhanced biological activities.

Future Research Directions

Future investigations may explore several promising avenues:

  • Development of structure-activity relationship models to optimize biological activity

  • Investigation of alternative synthetic routes focusing on green chemistry principles

  • Exploration of combination therapies with established antimicrobial or anticancer agents

  • Development of drug delivery systems to enhance bioavailability and targeting

  • Exploration of additional therapeutic applications beyond antimicrobial and anticancer fields

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